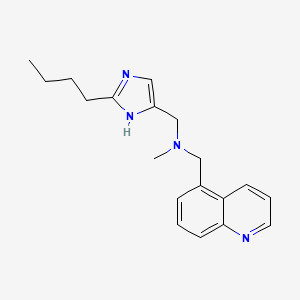![molecular formula C19H19FN4O2 B5345031 N'-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5345031.png)
N'-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The synthesis of this compound is of great interest to researchers, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA in bacterial and fungal cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes involved in the synthesis of DNA and RNA. Physiologically, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to have antimicrobial and antifungal properties, inhibiting the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has been shown to have potent antimicrobial, antifungal, and anticancer properties, making it a valuable tool for researchers studying these areas. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well documented.
Zukünftige Richtungen
There are several future directions for the research on N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One direction is to further investigate its mechanism of action and physiological effects. Understanding how this compound works at the molecular level could lead to the development of more effective drugs. Additionally, researchers could explore the potential of this compound as a treatment for other diseases, such as tuberculosis and malaria. Finally, researchers could investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a chemical compound with significant potential in the field of medicinal chemistry. Its synthesis method is relatively straightforward, and it has been shown to have potent antimicrobial, antifungal, and anticancer properties. Its mechanism of action and physiological effects are not fully understood, but further research could lead to the development of more effective drugs. Despite its potential, there are also limitations to using this compound in lab experiments, and its potential side effects are not well documented. Overall, N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a promising compound that warrants further research.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the reaction of 4-fluoroaniline, isopropyl isocyanate, and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, dehydration, and cyclization, resulting in the formation of the desired product. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has shown significant potential in the field of medicinal chemistry. This compound has been studied extensively for its antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has demonstrated promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-13(2)24(19(25)21-16-10-8-15(20)9-11-16)12-17-22-18(23-26-17)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKCRTUMVGCOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methyl-8-azabicyclo[3.2.1]oct-3-yl N-cyclohexylglycinate dihydrochloride](/img/structure/B5344967.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5344972.png)
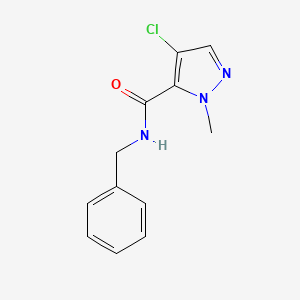
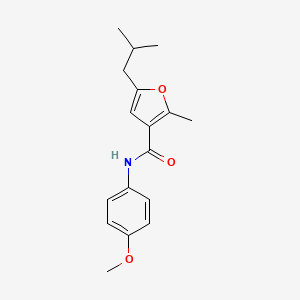
![4-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B5344997.png)
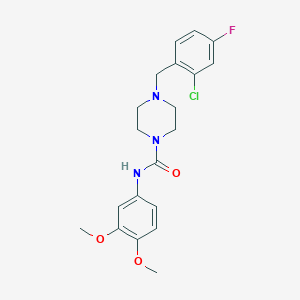
![methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate](/img/structure/B5345011.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5345012.png)
![[3-benzyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5345018.png)
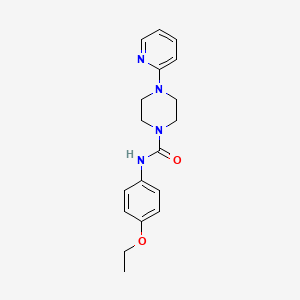
![4-chloro-1,5-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5345045.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5345051.png)
